molecular formula C6H7NO2 B8652481 5-Methyl-3-furancarboxamide CAS No. 203792-34-1

5-Methyl-3-furancarboxamide

Cat. No.: B8652481
CAS No.: 203792-34-1
M. Wt: 125.13 g/mol
InChI Key: JTYANDMCWCBSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-furancarboxamide is an organic compound belonging to the furan carboxamide family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom The presence of a carboxamide group at the 3-position and a methyl group at the 5-position of the furan ring gives this compound its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-3-furancarboxamide can be synthesized through several methods. One common approach involves the reaction of 5-methylfuran-2-carbonyl chloride with appropriate amines. For example, the reaction of 5-methylfuran-2-carbonyl chloride with 4-aminoacetophenone, 3-aminobenzophenone, or 4-aminobenzophenone in the presence of dichloromethane and pyridine as a solvent yields the desired carboxamide .

Another method involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form ethyl 4-acetyl-5-methylfuran-3-carboxylate. This intermediate can then be converted to this compound through further reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave-assisted synthesis has been explored as a method to enhance reaction rates and yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-furancarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furan-2,3-diones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

5-Methyl-3-furancarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Similar structure but lacks the methyl group at the 5-position.

    Furan-3-carboxamide: Similar structure but lacks the methyl group at the 5-position.

    5-Methylfuran-2-carboxamide: Similar structure but the carboxamide group is at the 2-position instead of the 3-position.

Uniqueness

5-Methyl-3-furancarboxamide is unique due to the specific positioning of the methyl and carboxamide groups, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 5-position enhances its lipophilicity, making it more effective in certain medicinal applications compared to its non-methylated counterparts .

Properties

CAS No.

203792-34-1

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

5-methylfuran-3-carboxamide

InChI

InChI=1S/C6H7NO2/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H2,7,8)

InChI Key

JTYANDMCWCBSQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CO1)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

24.7 g (171 mmol) of 5-methylfuran-3-carbonyl chloride were added dropwise to a stirred mixture of 80 ml of a 25% strength ammonium hydroxide solution and 80 ml of benzene at 25-40° C. The resulting mixture was stirred for 3 h and left to stand overnight. The next day, white crystals of the amide were filtered off, washed with cold water and dried to constant weight at 40-45° C. Yield 19.7 g (158 mmol, 92%), melting point 158° C.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.